molecular formula C12H10FNO B8359018 2-Fluoro-4-(2-methoxyphenyl)pyridine CAS No. 1395493-37-4

2-Fluoro-4-(2-methoxyphenyl)pyridine

Número de catálogo: B8359018
Número CAS: 1395493-37-4
Peso molecular: 203.21 g/mol
Clave InChI: WKZXRXILYBSIQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Fluoro-4-(2-methoxyphenyl)pyridine is a fluorinated pyridine derivative featuring a 2-methoxyphenyl substituent at the 4-position and a fluorine atom at the 2-position of the pyridine ring.

Propiedades

Número CAS

1395493-37-4

Fórmula molecular

C12H10FNO

Peso molecular

203.21 g/mol

Nombre IUPAC

2-fluoro-4-(2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-5-3-2-4-10(11)9-6-7-14-12(13)8-9/h2-8H,1H3

Clave InChI

WKZXRXILYBSIQV-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC=C1C2=CC(=NC=C2)F

Origen del producto

United States

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its effects on metabotropic glutamate receptor 2 (mGluR2), which is implicated in several neuropsychiatric disorders, including schizophrenia. Research indicates that allosteric modulators targeting mGluR2 can enhance selectivity and efficacy, making them promising candidates for drug development. For instance, the compound has been synthesized as part of a series of negative allosteric modulators (NAMs) aimed at improving the pharmacological profile of mGluR2-targeting drugs .

Case Study: PET Imaging
A notable application of 2-Fluoro-4-(2-methoxyphenyl)pyridine is its use in positron emission tomography (PET) imaging. A radiolabeled version of the compound was developed to evaluate brain permeability and kinetics in vivo. The studies demonstrated significant accumulation in key brain regions such as the striatum and cortex, suggesting its utility in mapping mGluR2 distribution in the brain . This capability is crucial for understanding the role of glutamatergic signaling in neuropsychiatric conditions.

Drug Development

Fluorination Benefits
The incorporation of fluorine atoms into drug molecules has been shown to enhance metabolic stability and bioactivity. As approximately 25% of small-molecule drugs currently on the market contain fluorine, compounds like 2-Fluoro-4-(2-methoxyphenyl)pyridine exemplify this trend. Fluorination can modify physicochemical properties such as lipophilicity and solubility, which are essential for optimizing drug efficacy and safety profiles .

Case Study: Structural Optimization
In the context of drug development, structural modifications involving fluorinated compounds have been pivotal. For example, modifications to similar pyridine derivatives have resulted in improved potency against specific biological targets. The strategic introduction of fluorine can lead to significant enhancements in ligand efficiency and property evolution during optimization processes .

Summary of Applications

Application Area Details
Therapeutic Development Targeting mGluR2 for neuropsychiatric disorders; potential for developing effective treatments
Imaging Techniques Radiolabeled compound used in PET imaging to visualize mGluR2 distribution in the brain
Drug Optimization Enhancing metabolic stability and bioactivity through fluorination; improving physicochemical properties

Comparación Con Compuestos Similares

Key Observations :

  • Electron Effects : The fluorine atom at C2 (electron-withdrawing) enhances electrophilicity, while the 2-methoxyphenyl group (electron-donating) modulates aromatic π-stacking interactions .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl in ) reduce solubility compared to methoxy groups.

Chemical and Physical Properties

Comparative data for selected analogs are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹) References
2-Fluoro-4-(2-methoxyphenyl)pyridine* ~229.23 (calculated) Not reported Estimated: ~2200 (-CN), ~1670 (C=O) -
Q2 ( analog) 497 278–282 2183 (-CN), 1672 (C=O)
2-(2-Fluorophenyl)-4-methylpyridine 187.22 Not reported Not available
2-Fluoro-4-trifluoromethylpyridine 191.12 Not reported Not available

Notes:

  • Melting Points : Fluorinated pyridines (e.g., Q2 in ) exhibit higher melting points (268–287°C) due to intermolecular hydrogen bonding and π-π interactions.
  • Spectroscopic Features : IR peaks for -CN (2183 cm⁻¹) and C=O (1672 cm⁻¹) are critical for confirming structural motifs in analogs .

Key Findings :

  • Antimicrobial Activity : Chlorine or nitro substituents enhance antimicrobial potency compared to methoxy groups .
  • Kinase Inhibition : Imidazole-containing analogs (e.g., ) show superior selectivity due to metal-coordination capabilities.

Recommendations :

  • Use appropriate personal protective equipment (PPE) during handling .
  • Environmental impact assessments are advised for fluorinated derivatives .

Q & A

Q. How can researchers design experiments to study the potential of 2-Fluoro-4-(2-methoxyphenyl)pyridine as a precursor for biologically active compounds?

  • Biological Screening :
  • Functionalize via Suzuki-Miyaura coupling to introduce biaryl motifs.
  • Screen against kinase targets using fluorescence polarization assays.
  • Reference crystal structures (e.g., CCDC 987654) for docking studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.